molecular formula C10H6ClNO3 B3199579 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid CAS No. 1017-03-4

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid

Cat. No.: B3199579
CAS No.: 1017-03-4
M. Wt: 223.61
InChI Key: ADODKNPTCRCQJX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a chlorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid typically involves the cyclization of 4-chlorobenzohydrazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazole ring. The reaction conditions include heating the reactants in a suitable solvent, such as acetic acid, under reflux for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It has been investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: : The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of infectious diseases.

  • Industry: : Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid is structurally similar to other oxazole derivatives, such as 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid and 5-(4-nitrophenyl)-1,3-oxazole-2-carboxylic acid. its unique chlorophenyl group imparts distinct chemical and biological properties, making it a valuable compound in its own right.

List of Similar Compounds

  • 5-(4-Methoxyphenyl)-1,3-oxazole-2-carboxylic acid

  • 5-(4-Nitrophenyl)-1,3-oxazole-2-carboxylic acid

  • 5-(4-Fluorophenyl)-1,3-oxazole-2-carboxylic acid

  • 5-(4-Bromophenyl)-1,3-oxazole-2-carboxylic acid

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADODKNPTCRCQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
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5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
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5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
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5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
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5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
Reactant of Route 6
5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid

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